Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a piperidine moiety, which is often found in pharmaceutical compounds due to its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with an appropriate electrophile.
Thioxo Group Addition: The thioxo group is incorporated through the reaction of the quinazoline derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Final Coupling: The final step involves coupling the intermediate with methyl 3-aminopropionate under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It can be used in the study of receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine
In medicine, the compound has potential as a lead compound for the development of new drugs. Its piperidine and quinazoline moieties are common in many therapeutic agents, suggesting possible applications in treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, the compound can be used in the development of new materials, catalysts, and other chemical products. Its complex structure may impart unique properties to these materials, making them useful in various applications.
Mechanism of Action
The mechanism of action of Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The piperidine moiety may interact with neurotransmitter receptors, while the quinazoline core could inhibit certain enzymes. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds such as risperidone and haloperidol, which are used as antipsychotic drugs.
Uniqueness
What sets Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of a quinazoline core with a piperidine moiety and a thioxo group. This unique structure may confer distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H28N4O4S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
methyl 3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)18-7-8-20-21(15-18)27-25(34)29(23(20)31)14-11-22(30)26-19-9-12-28(13-10-19)16-17-5-3-2-4-6-17/h2-8,15,19H,9-14,16H2,1H3,(H,26,30)(H,27,34) |
InChI Key |
SQNCBCUZQIBWND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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